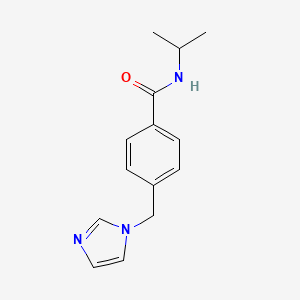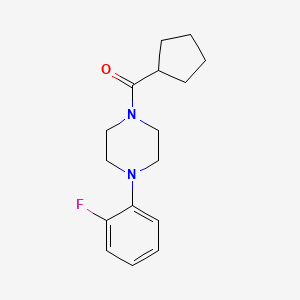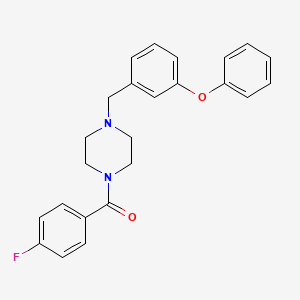![molecular formula C22H23FN4O B6102518 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide, also known as FBMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBMPP is a proline amide derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor has been implicated in various physiological processes, including pain modulation, appetite regulation, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in a rat model of arthritis. This compound also increased the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, in the brain of mice. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized from ethanol. This compound also has a well-defined chemical structure, which makes it easy to identify and characterize. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide. One direction is to further investigate its potential therapeutic applications, particularly in diseases that are associated with inflammation, seizures, and neuropathic pain. Another direction is to elucidate its mechanism of action, particularly its interaction with the endocannabinoid system. Further studies may also explore the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and toxicity profiles. Finally, the synthesis of this compound derivatives may lead to the development of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide involves the reaction of 4-fluorobenzylamine with 4-(2-methyl-1H-imidazol-1-yl)benzoyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then treated with proline amide to yield this compound. The purity of this compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in a rat model of arthritis, where it reduced paw edema and inflammatory cytokine levels. This compound also exhibited anticonvulsant activity in a mouse model of seizures, where it increased the seizure threshold and reduced the duration of seizures. In addition, this compound has been shown to have analgesic effects in a rat model of neuropathic pain, where it reduced mechanical hypersensitivity and thermal hyperalgesia.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-16-24-12-14-27(16)20-10-8-19(9-11-20)25-22(28)21-3-2-13-26(21)15-17-4-6-18(23)7-5-17/h4-12,14,21H,2-3,13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITONEYSMOPNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)
![1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol](/img/structure/B6102446.png)

![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)
![2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)

![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)